1,1,1,2,3,3-Hexafluoro-4-methylpentane
Description
It is produced by reacting hexafluoropropene (HFP) with propane or 2-methylpropane in the presence of di-tert-butyl peroxide (DTBP) as an initiator. Reaction conditions typically involve heating at 140°C for 24 hours, yielding 28% of the target compound alongside other fluorinated derivatives . Structural confirmation is achieved through ¹⁹F and ¹H NMR, as well as GLC/MS analyses, which identify it as a mono-adduct of HFP and hydrocarbons .
The compound’s molecular formula is C₆H₈F₆ (molar mass: ~194 g/mol), featuring a branched pentane backbone with six fluorine atoms and a methyl group at the 4-position. Its synthesis is highly dependent on reaction conditions; DTBP initiation significantly enhances conversion rates compared to γ-ray-initiated reactions .
Properties
CAS No. |
53072-71-2 |
|---|---|
Molecular Formula |
C6H8F6 |
Molecular Weight |
194.12 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-4-methylpentane |
InChI |
InChI=1S/C6H8F6/c1-3(2)5(8,9)4(7)6(10,11)12/h3-4H,1-2H3 |
InChI Key |
DIRVZUHAKXDFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Reaction Byproducts
The synthesis of 1,1,1,2,3,3-hexafluoro-4-methylpentane (Compound 28 ) often yields isomers and derivatives, including:
- 1,1,1,2,3,3-Hexafluorohexane (29): A minor isomer (3%) formed in reactions with propane. Its linear structure lacks the methyl branch, resulting in lower steric hindrance but reduced thermodynamic stability compared to 28 .
- 4,4-Dimethyl-1,1,1,2,3,3-hexafluoropentane (30) : The major product (62–80%) when 2-methylpropane is used as the hydrocarbon substrate. The additional methyl group at the 4-position increases branching, favoring higher yields due to enhanced radical stability during synthesis .
- 1,1,1,2,3,3-Hexafluoro-5-methylhexane (31) : A trace byproduct (3%) with a methyl group at the terminal position, highlighting the regioselectivity of HFP addition .
Table 1: Comparison of Structural Isomers
Fluorinated Ethers and Functionalized Derivatives
Compounds with ether or ketone functionalities differ in reactivity and applications:
- 1,1,1,2,3,3-Hexafluoro-3-(trifluoroethoxy)propane (CAS 993-95-3): An ether derivative with a trifluoroethoxy group. Its molecular formula (C₅H₃F₉O) and polar ether linkage make it suitable as a solvent or surfactant, contrasting with 28’s nonpolar alkane structure .
Table 2: Ether vs. Alkane Fluorocompounds
| Compound | Functional Group | Molar Mass (g/mol) | Applications | Reference |
|---|---|---|---|---|
| 28 | Alkane | 194 | Intermediate, solvents | |
| 993-95-3 | Ether | 282 | Surfactants | |
| 95842-03-8 | Bis-ether | 436 | Lubricants |
Fluorinated Ketones and Complex Derivatives
Ketone-containing fluorocompounds exhibit distinct chemical properties:
- 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one (CAS 649-65-0): A fluorinated hydroxyketone with applications in pharmaceuticals. Its polar carbonyl and hydroxyl groups enable hydrogen bonding, unlike 28 ’s inert alkane structure .
- Perfluoro-(isopropyl-1-methyl-2-oxapentyl) ketone (CAS 851535-00-7): A complex derivative with a molar mass of 482.07 g/mol. Its trifluoromethyl and ether groups enhance thermal stability, making it useful in high-temperature applications .
Table 3: Ketone vs. Alkane Fluorocompounds
Regulatory and Environmental Considerations
Fluorinated compounds often face regulatory scrutiny due to persistence and toxicity.
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